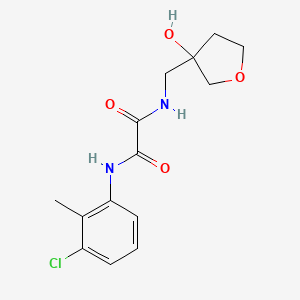

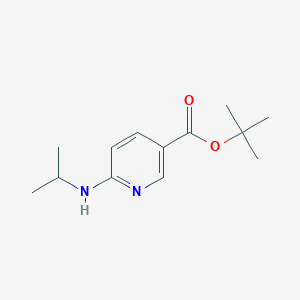

N1-(3-chloro-2-methylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N1-(3-chloro-2-methylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is a chemically synthesized molecule that may exhibit a range of biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, and potential interactions with biological receptors.

Synthesis Analysis

The synthesis of unsymmetrically substituted N-aryl oxalamides, as described in the first paper, involves a cascade thioamidation/cyclocondensation and hydrolysis reaction starting from biphenyldiamines, chloroacetic acid derivatives, and elemental sulfur in water under metal-free conditions . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The third paper provides an example of a compound with a chlorophenyl group, similar to the one present in the compound of interest. The molecular structure of the synthesized compound was characterized using NMR and HRMS spectroscopy, and its absolute configuration was determined by X-ray crystallography . The presence of intermolecular hydrogen bonds and weak intermolecular interactions suggests that this compound may also exhibit similar structural features, which could be confirmed by similar analytical techniques.

Chemical Reactions Analysis

Although the papers do not directly address the chemical reactions of this compound, the second paper discusses the synthesis of N-(2-phenethyl)cinnamides and their activity as antagonists at NMDA receptor subtypes . This suggests that the compound of interest may also engage in specific chemical interactions with biological targets, which could be explored through further pharmacological studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the properties of similar compounds. The presence of a chlorophenyl group and a hydroxytetrahydrofuran moiety suggests that the compound may have moderate polarity and could form hydrogen bonds, affecting its solubility and reactivity. The molecular structure analysis from the third paper indicates that such compounds can exhibit specific conformational features stabilized by intermolecular interactions .

科学的研究の応用

Organic Synthesis and Catalysis

Copper-Catalyzed Coupling Reactions : The application of oxalamide derivatives in catalysis is demonstrated by their use in copper-catalyzed coupling reactions. Copper oxide combined with bis(thiophen-2-ylmethyl)oxalamide has been shown to be an effective catalyst for the Goldberg amidation, utilizing less reactive (hetero)aryl chlorides and yielding a variety of aromatic and aliphatic primary amides. This method extends to the arylation of lactams and oxazolidinones, showcasing the versatility of oxalamide derivatives in facilitating complex organic transformations (De, Yin, & Ma, 2017).

Medicinal Chemistry and Drug Development

Neurokinin-1 Receptor Antagonism : Oxalamide derivatives have been explored for their potential in medicinal chemistry, as illustrated by the development of water-soluble neurokinin-1 receptor antagonists suitable for clinical administration. These compounds exhibit high affinity and oral activity, with potential applications in treating emesis and depression. The solubilizing groups incorporated into these derivatives underscore the importance of structural modifications in enhancing drug properties (Harrison et al., 2001).

特性

IUPAC Name |

N'-(3-chloro-2-methylphenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O4/c1-9-10(15)3-2-4-11(9)17-13(19)12(18)16-7-14(20)5-6-21-8-14/h2-4,20H,5-8H2,1H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOCQMOCMSAAPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2(CCOC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methoxyphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B2540987.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 2-methylbenzoate](/img/structure/B2540988.png)

![(Z)-2-Cyano-N-[4-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2540990.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2540991.png)

![5-Oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B2540992.png)

![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2540998.png)

![1,7-bis(2-fluorobenzyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2541003.png)

![3-cyclohexyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide](/img/structure/B2541005.png)

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2541006.png)

![(E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2541007.png)